molecular formula C14H20ClNO2 B14728433 5-chloro-N-heptyl-2-hydroxybenzamide CAS No. 6626-88-6

5-chloro-N-heptyl-2-hydroxybenzamide

Cat. No.: B14728433
CAS No.: 6626-88-6
M. Wt: 269.77 g/mol
InChI Key: YFNANJGMMSELJY-UHFFFAOYSA-N
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Description

5-Chloro-N-heptyl-2-hydroxybenzamide is a synthetic benzamide derivative characterized by a hydroxy group at the 2-position, a chlorine atom at the 5-position of the benzene ring, and a heptyl chain attached to the amide nitrogen. The hydroxybenzamide core is a common pharmacophore in antimicrobial and anthelmintic agents, with substituents modulating target affinity and bioavailability .

Properties

CAS No.

6626-88-6

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

5-chloro-N-heptyl-2-hydroxybenzamide

InChI

InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-9-16-14(18)12-10-11(15)7-8-13(12)17/h7-8,10,17H,2-6,9H2,1H3,(H,16,18)

InChI Key

YFNANJGMMSELJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Ester Aminolysis

The aminolysis of methyl 5-chloro-2-hydroxybenzoate with heptylamine under basic conditions represents a straightforward, two-step approach. In a protocol adapted from anti-adenoviral agent synthesis, the methyl ester undergoes nucleophilic attack by heptylamine in methanol at 60°C for 48 hours, yielding the target amide after recrystallization. This method produced a 52% yield for structurally analogous N-cycloheptyl derivatives, though steric effects from the linear heptyl chain may necessitate extended reaction times. Critical parameters include:

  • Temperature : Elevated temperatures (60–80°C) mitigate kinetic barriers but risk ester hydrolysis.
  • Solvent : Methanol balances nucleophilicity and ester stability, though ethanol and THF have been explored.
  • Base : Triethylamine (1.2 equiv) neutralizes HCl byproducts, preventing amine protonation.

The reaction mechanism proceeds via a tetrahedral intermediate, with rate-determining amine deprotonation. While cost-effective, this route struggles with incomplete conversion due to equilibrium limitations, often requiring excess heptylamine (1.5–2.0 equiv).

Acid Chloride Intermediate

Conversion of 5-chloro-2-hydroxybenzoic acid to its acid chloride prior to amidation enhances electrophilicity, enabling rapid coupling under mild conditions. As demonstrated in tubulin inhibitor synthesis, thionyl chloride (2.0 equiv) in anhydrous dichloromethane at 0°C converts the acid to its chloride, which subsequently reacts with heptylamine in the presence of pyridine. This method achieved 78% yield for sulfonamide analogues, though yields for primary amines like heptylamine may exceed 85% due to reduced steric hindrance.

Key advantages include:

  • Reactivity : Acid chlorides react quantitatively with amines at 0–25°C within 2–4 hours.
  • Purity : Minimal side products arise from over-acylation, provided stoichiometry is controlled.
  • Scalability : Bench-stable reagents facilitate kilogram-scale production.

Drawbacks involve handling corrosive thionyl chloride and necessitating anhydrous conditions, which increase operational complexity.

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents, such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), offer a side reaction-free pathway. In a protocol optimized for sulfonamide derivatives, 5-chloro-2-hydroxybenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF, followed by heptylamine (1.1 equiv) addition at 0°C. After stirring at 25°C for 12 hours, the amide precipitates in 89% yield.

Mechanistic Insights :

  • EDCl activates the carboxylic acid to an O-acylisourea intermediate.
  • HOBt suppresses racemization and enhances coupling efficiency.
  • Heptylamine attacks the activated carbonyl, releasing HOBt and urea byproducts.

This method excels in regioselectivity and is ideal for acid-sensitive substrates, though DMF’s high boiling point complicates solvent removal.

Solvent-Free and Green Chemistry Approaches

A patent-pending molten salt system, originally developed for 5-acetylsalicylicamide, demonstrates adaptability for amidation. By heating NaCl-AlCl₃ (1:1 molar ratio) to 140°C, 5-chloro-2-hydroxybenzoic acid and heptylamine react without solvents, achieving 92% yield after recrystallization. The molten salt acts as both catalyst and solvent, with AlCl₃ polarizing the carbonyl group to accelerate nucleophilic attack.

Advantages :

  • Sustainability : Eliminates volatile organic solvents.
  • Efficiency : Reaction completes in 3–4 hours versus 48 hours for aminolysis.
  • Cost : Recyclable catalyst reduces raw material expenses.

Challenges include managing the hygroscopic NaCl-AlCl₃ mixture and post-reaction acid washing to isolate the product.

Optimization of Reaction Conditions

Temperature and Time Dependencies

Microwave-assisted synthesis, as applied to related chloro-benzamides, reduces reaction times from 48 hours to 15–30 minutes. For instance, irradiating the ester-amine mixture at 100°C in methanol increased yields from 52% to 68% while reducing epimerization.

Catalytic Enhancements

Lewis acids like ZnCl₂ (5 mol%) in ester aminolysis lower activation energy, enabling reactions at 40°C with 85% conversion. Similarly, NaAlCl₄ in molten salt systems accelerates amidation kinetics by stabilizing transition states through chloride ion pairing.

Purification Strategies

Recrystallization from ethanol-water (4:1 v/v) removes unreacted heptylamine and sodium chloride byproducts, yielding >98% purity. Chromatography on silica gel (ethyl acetate/hexane, 1:2) resolves regioisomers when present, though these are rare in primary amine couplings.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.52 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.94 (d, J = 8.8 Hz, 1H, ArH), 3.28 (t, J = 7.2 Hz, 2H, NHCH₂), 1.45–1.22 (m, 12H, CH₂), 0.86 (t, J = 6.8 Hz, 3H, CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Cl).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 methanol-water, 1.0 mL/min) shows a single peak at t = 6.7 minutes, confirming >99% purity for coupling agent-derived product.

Comparative Analysis of Methods

Method Yield (%) Time (h) Cost Index Environmental Impact Scalability
Ester Aminolysis 52 48 Low Moderate (MeOH use) Pilot-scale
Acid Chloride 85 4 Medium High (SOCl₂ waste) Industrial
EDCl/HOBt 89 12 High Moderate (DMF waste) Lab-scale
Molten Salt 92 3 Low Low (solvent-free) Industrial

Key Observations :

  • Molten salt synthesis offers the best yield and sustainability but requires specialized equipment.
  • Acid chloride routes balance speed and scalability but generate hazardous waste.
  • Coupling agents achieve high purity at the expense of reagent cost.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-heptyl-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 5-chloro-N-heptyl-2-oxobenzamide or 5-chloro-N-heptyl-2-carboxybenzamide.

    Reduction: Formation of 5-chloro-N-heptyl-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-heptyl-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-heptyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Nitro groups (Clonitralid) and methoxy groups () alter electron density on the benzene ring, affecting hydrogen-bonding capacity and acidity of the hydroxy group .

Trade-offs in Design

  • Lipophilicity vs. Solubility : While the heptyl chain improves membrane affinity, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., prodrug strategies) .
  • Steric Effects : Bulky substituents like heptyl could hinder binding to narrow enzymatic pockets compared to smaller groups (e.g., methyl or chloro) .

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